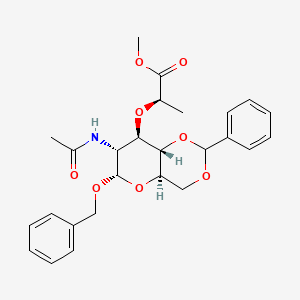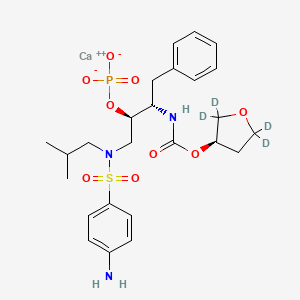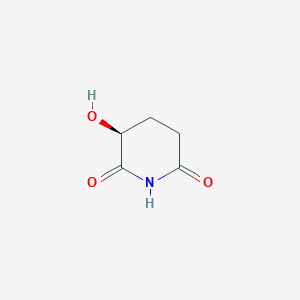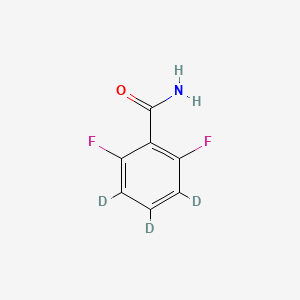
2,6-Difluorobenzamide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluorobenzamide-d3 is a deuterated form of 2,6-difluorobenzamide, a compound known for its applications in various fields, including pesticide production and pharmaceutical research. The deuterated version is often used in scientific studies to trace and understand the behavior of the non-deuterated compound due to its similar chemical properties but distinct mass.
準備方法
Synthetic Routes and Reaction Conditions
2,6-Difluorobenzamide-d3 can be synthesized from 2,6-difluorobenzonitrile through a biocatalytic process using recombinant Escherichia coli expressing nitrile hydratase from Aurantimonas manganoxydans . The reaction conditions include optimizing temperature, pH, substrate loading, and substrate feeding mode. The process yields a high concentration of 2,6-difluorobenzamide without by-products .
Industrial Production Methods
Industrial production of 2,6-difluorobenzamide involves the hydration of 2,6-difluorobenzonitrile using nitrile hydratase. This method is preferred due to its environmental friendliness and high catalytic efficiency . The process can be scaled up to produce significant quantities, making it suitable for industrial applications.
化学反応の分析
Types of Reactions
2,6-Difluorobenzamide-d3 undergoes various chemical reactions, including:
Hydration: Conversion from 2,6-difluorobenzonitrile to 2,6-difluorobenzamide.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydration: Nitrile hydratase enzyme, optimal temperature, and pH conditions.
Substitution: Various reagents depending on the desired substitution, such as nucleophiles for nucleophilic substitution reactions.
Major Products Formed
Hydration: 2,6-Difluorobenzamide.
Substitution: Products vary based on the substituent introduced.
科学的研究の応用
2,6-Difluorobenzamide-d3 is used in several scientific research applications:
作用機序
2,6-Difluorobenzamide-d3 exerts its effects by inhibiting the bacterial cell division protein FtsZ. This protein is essential for bacterial cytokinesis, and its inhibition disrupts the formation of the Z-ring, leading to cell division failure . The compound interacts with FtsZ, preventing its polymerization and stability, which is crucial for its antibacterial activity .
類似化合物との比較
Similar Compounds
2,6-Difluorobenzamide: Non-deuterated version with similar chemical properties.
2,6-Difluoro-3-methoxybenzamide: Known for its increased antibacterial activity due to fluorination.
Diflubenzuron: A related compound used as a pesticide, inhibiting chitin synthesis in insects.
Uniqueness
2,6-Difluorobenzamide-d3 is unique due to its deuterium labeling, which makes it valuable for tracing and studying the behavior of its non-deuterated counterpart in various chemical and biological processes. This property is particularly useful in research applications where precise tracking of the compound is required.
特性
分子式 |
C7H5F2NO |
|---|---|
分子量 |
160.14 g/mol |
IUPAC名 |
3,4,5-trideuterio-2,6-difluorobenzamide |
InChI |
InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i1D,2D,3D |
InChIキー |
AVRQBXVUUXHRMY-CBYSEHNBSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])F)C(=O)N)F)[2H] |
正規SMILES |
C1=CC(=C(C(=C1)F)C(=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


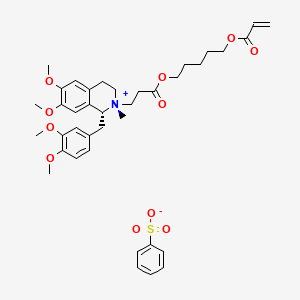
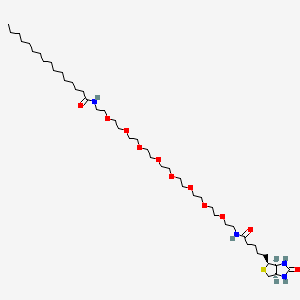
![(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B13848802.png)
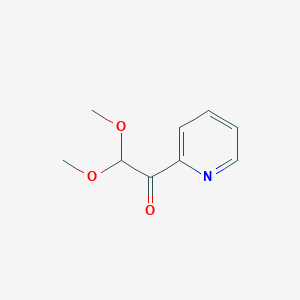
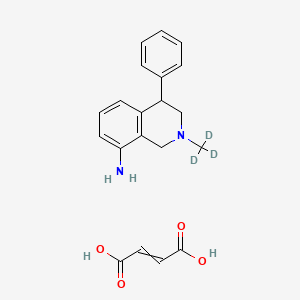
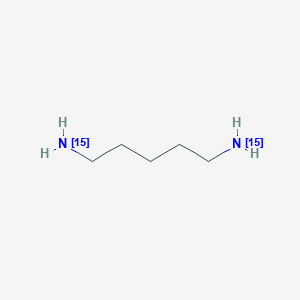
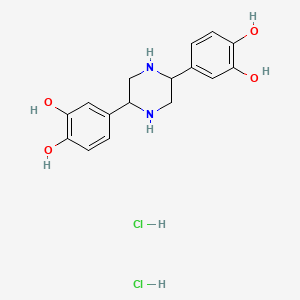
![2-Butan-2-yl-4-[4-[4-[4-[[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13848838.png)
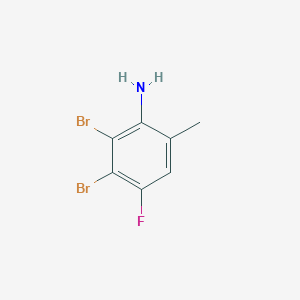
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride](/img/structure/B13848864.png)
![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
